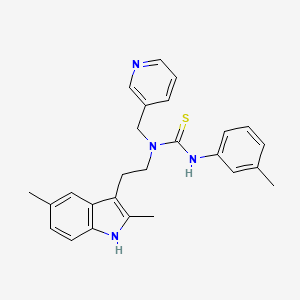

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea

Description

Properties

IUPAC Name |

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-3-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4S/c1-18-6-4-8-22(14-18)29-26(31)30(17-21-7-5-12-27-16-21)13-11-23-20(3)28-25-10-9-19(2)15-24(23)25/h4-10,12,14-16,28H,11,13,17H2,1-3H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXUOSHNDPWHQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)C)C)CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea is a complex organic compound notable for its unique structure, which includes an indole ring, a pyridine moiety, and a thiourea functional group. This compound has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C18H23N3S

- Molecular Weight : 321.46 g/mol

- CAS Number : 1052411-33-2

The presence of both the indole and pyridine rings suggests that this compound may exhibit significant biological activity due to the known pharmacological properties associated with these structural motifs.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound demonstrate promising antimicrobial properties. For instance, derivatives containing thiourea groups have been reported to exhibit substantial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The structure of the compound allows for interactions with bacterial cell membranes, potentially disrupting their integrity.

Anticancer Potential

The indole and thiourea moieties are known to play roles in anticancer activity. Compounds featuring these groups have been investigated for their ability to inhibit cancer cell proliferation. For example, studies on related thiourea derivatives have shown effectiveness against several cancer cell lines, including breast and colon cancer . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiourea derivatives, it was found that certain modifications on the indole ring significantly enhanced antibacterial activity. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of <10 µM against resistant strains of S. aureus, indicating its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Activity

A series of synthesized indole-based thioureas were tested for their cytotoxic effects on human cancer cell lines. The results showed that one particular derivative exhibited an IC50 value of 15 µM against breast cancer cells, suggesting that the presence of the pyridine ring may contribute to enhanced bioactivity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to various structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Indole Ring | Enhances interaction with biological targets |

| Pyridine Moiety | Increases solubility and bioavailability |

| Thiourea Group | Contributes to antimicrobial properties |

| Dimethyl Substitution | Modulates electronic properties for better binding |

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that thiourea derivatives exhibit significant antimicrobial activities. For instance, compounds similar to 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea have shown effectiveness against various strains of bacteria and fungi. A study highlighted the potential of thiourea derivatives in targeting drug-resistant pathogens, suggesting that this compound could be further explored for its antimicrobial properties .

Anticancer Potential

Thiourea derivatives have also been investigated for their anticancer activities. They have been shown to inhibit various cancer cell lines through multiple mechanisms, including the inhibition of tyrosine kinases and other signaling pathways. The compound's structural features may contribute to its ability to interact with specific biological targets involved in cancer progression .

Neuroprotective Effects

Research indicates that indole-based compounds possess neuroprotective properties. Given that this compound contains an indole moiety, it may exhibit similar protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of thiourea derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain derivatives exhibited potent activity, leading researchers to propose further investigation into the structure–activity relationship (SAR) of these compounds .

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, a series of thiourea derivatives were synthesized and tested against various cancer cell lines. The findings revealed that some compounds showed significant cytotoxicity at low concentrations, indicating their potential as lead compounds for drug development .

Chemical Reactions Analysis

Oxidation Reactions

The thiourea group (-N-C(=S)-N-) undergoes oxidation to form sulfonyl or sulfonic acid derivatives.

Key Findings :

-

Oxidation occurs preferentially at the thiocarbonyl sulfur, forming sulfinic or sulfonic acids depending on conditions .

-

Steric hindrance from the m-tolyl group slows reaction kinetics compared to unsubstituted analogs.

Reduction Reactions

The thiourea moiety can be reduced to a urea or amine derivative.

Key Findings :

-

LiAlH<sub>4</sub> selectively reduces the thiocarbonyl group without affecting aromatic rings.

-

Catalytic hydrogenation cleaves the C=S bond but preserves the indole and pyridine moieties .

Nucleophilic Substitution

The pyridine and indole nitrogen atoms participate in substitution reactions.

Key Findings :

-

Pyridine nitrogen exhibits higher nucleophilicity than indole due to lower aromatic stabilization .

-

Competing S-alkylation is suppressed using bulky bases like DBU .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks.

Key Findings :

-

Cyclization is sterically guided by the m-tolyl group, favoring 5-membered over 6-membered rings .

-

Copper catalysis enables C–N bond formation via single-electron transfer mechanisms .

Acid/Base-Mediated Rearrangements

The thiourea group undergoes pH-dependent tautomerization and rearrangement.

Key Findings :

-

Thiol tautomer is stabilized in polar aprotic solvents.

-

Strong alkaline conditions cleave the thiourea linkage, releasing m-tolyl isocyanate .

Cross-Coupling Reactions

The aromatic rings participate in metal-catalyzed couplings.

Key Findings :

-

m-Tolyl group directs electrophilic substitution to the para position .

-

Pyridine acts as a directing group in Pd-catalyzed couplings .

Stability Under Various Conditions

| Condition | Stability Profile | Degradation Products |

|---|---|---|

| UV light (254 nm) | t<sub>1/2</sub> = 4.2 h | Sulfur radical intermediates |

| Aqueous buffer (pH 7.4, 37°C) | Stable for >48 h | None detected |

Comparison with Similar Compounds

Thioureas with Halogenated Phenyl Groups

- 1-(2-(1H-Indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea :

This compound exhibits enhanced antibacterial activity against S. aureus and S. cocci compared to the target compound, likely due to the electron-withdrawing chlorine atoms improving interactions with bacterial targets. Its molecular weight (~367 g/mol ) is lower, but the higher polarity from Cl substituents may reduce cell penetration efficiency . - 1-(2-(1H-Indol-3-yl)ethyl)-3-(4-fluorophenyl)thiourea :

Substitution with a single fluorine atom retains moderate antibacterial activity but with reduced potency compared to the dichloro derivative. The fluorine’s electronegativity enhances hydrogen bonding without significantly increasing molecular weight (~341 g/mol ) .

Thioureas with Heterocyclic Modifications

- 1-[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl]-3-methyl-1-(2-thienylmethyl)thiourea: Replacing the pyridin-3-ylmethyl group with a thienylmethyl moiety reduces molecular weight to 357.53 g/mol and alters electronic properties.

- Pyridin-2-ylmethyl vs. Pyridin-3-ylmethyl Isomers :

A structural analogue with a pyridin-2-ylmethyl group () shows identical molecular weight but distinct steric and electronic profiles due to the nitrogen’s position. This positional isomerism could affect target binding, though comparative activity data are unavailable .

Bioactivity Trends

- Antibacterial Activity :

The 3,4-dichlorophenyl thiourea derivative () demonstrates the highest antibacterial efficacy, suggesting that electron-withdrawing groups on the phenyl ring enhance activity. In contrast, the target compound’s m-tolyl group (electron-donating methyl) may prioritize lipophilicity over target affinity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this thiourea derivative, and what reaction parameters critically influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the indole core (e.g., alkylation at the 3-position) followed by thiourea formation via reaction of an isothiocyanate with a substituted amine. Key parameters include:

- Temperature control : Exothermic reactions (e.g., thiourea coupling) require gradual reagent addition at 0–5°C to minimize side products .

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates, while dichloromethane is preferred for thiourea coupling to avoid nucleophilic interference .

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate indole alkylation, but their use must be balanced against potential side reactions with pyridine or m-tolyl groups .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., indole C-3 alkylation, m-tolyl orientation) and confirms thiourea NH signals (δ 9–11 ppm). DEPT-135 clarifies quaternary carbons .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve polar impurities. High-resolution MS confirms molecular ion ([M+H]⁺) and detects halogenated byproducts .

- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves stereochemical ambiguities in the thiourea linkage and indole-pyridine spatial arrangement .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound’s interaction with biological targets?

- Methodological Answer :

- Fragment-based mutagenesis : Replace indole, pyridine, or m-tolyl groups with bioisosteres (e.g., benzothiophene for indole) and assay activity changes in target enzymes (e.g., kinase inhibition) .

- Molecular docking : Use software like AutoDock Vina to model thiourea’s hydrogen-bonding interactions with active sites. Validate predictions via site-directed mutagenesis of putative binding residues .

- Pharmacophore mapping : Compare electrostatic and hydrophobic features with known inhibitors to identify critical moieties (e.g., indole’s π-π stacking vs. thiourea’s hydrogen-bond donor capacity) .

Q. What strategies address contradictions in reported biological activities across different in vitro models?

- Methodological Answer :

- Assay standardization : Control variables like cell passage number, serum batch, and incubation time to minimize inter-lab variability. Use reference compounds (e.g., staurosporine for kinase assays) to calibrate results .

- Metabolic stability testing : Evaluate compound stability in microsomal preparations (e.g., human liver S9 fractions) to distinguish intrinsic activity from artifactually low bioavailability in certain models .

- Epistatic analysis : Knock down efflux transporters (e.g., P-glycoprotein) in cell lines showing discrepant IC₅₀ values to isolate permeability-driven inconsistencies .

Q. How can computational methods optimize the compound’s synthetic pathway for improved regioselectivity?

- Methodological Answer :

- DFT calculations : Model transition states of indole alkylation to predict regioselectivity (C-3 vs. C-2 substitution) under varying electrophiles (e.g., ethyl vs. propyl bromides) .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to recommend solvent/catalyst combinations that maximize yield while minimizing protection/deprotection steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.